Phenyl 4-hydroxybenzoate

Catalog No.
S1515376
CAS No.
17696-62-7
M.F
C13H10O3
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 4-hydroxybenzoate

CAS Number

17696-62-7

Product Name

Phenyl 4-hydroxybenzoate

IUPAC Name

phenyl 4-hydroxybenzoate

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C13H10O3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9,14H

InChI Key

GJLNWLVPAHNBQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Application in Biotechnology

Specific Scientific Field: Biotechnology

Summary of the Application: 4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

Methods of Application or Experimental Procedures: Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products. Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

Results or Outcomes: This has led to the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .

Application in Cosmetics

Specific Scientific Field: Cosmetology

Summary of the Application: Phenyl 4-hydroxybenzoate may be used as an analytical reference standard for the quantification of the analyte in cosmetics .

Methods of Application or Experimental Procedures: High-performance liquid chromatography equipped with photodiode array detection-electrospray ionization-mass spectrometry (HPLC-PDA-ESI/MS) is used for the quantification .

Application in Analytical Chemistry

Specific Scientific Field: Analytical Chemistry

Summary of the Application: Phenyl 4-hydroxybenzoate can be used as an internal standard for the determination of thiosulfate in biological fluids .

Methods of Application or Experimental Procedures: The determination of thiosulfate in biological fluids is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique .

Application in Bio-based Substrate Conversion

Specific Scientific Field: Bioengineering

Summary of the Application: 4-Hydroxybenzoate can be produced from bio-based substrates like glucose or glycerol .

Methods of Application or Experimental Procedures: Engineered P. taiwanensis strains are used for the conversion of bio-based substrates into 4-hydroxybenzoate .

Results or Outcomes: Using 40 mM glycerol as a sole carbon source, the concentration increased to 5.1 mM 4-hydroxybenzoate with a C-mol yield of 29.6% .

Application in Thermoplastic Industry

Specific Scientific Field: Material Science

Summary of the Application: 4-Hydroxybenzoic acid is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

Methods of Application or Experimental Procedures: The current production of 4-HBA is entirely based on petroleum-derived chemicals. The harsh reaction’s conditions (high temperature and pressure), along with undesirable by-product generation, make the chemical process relatively expensive and unfavorable .

Application in Preservative Manufacturing

Summary of the Application: Being the basic substance of the paraben group, 4-hydroxybenzoate and its derivatives mainly serve as a preservative in cosmetic as well pharmaceutical products .

Methods of Application or Experimental Procedures: The current commercial production of 4-hydroxybenzoate is via the Kolbe-Schmitt-reaction from potassium phenoxide and carbon dioxide .

Phenyl 4-hydroxybenzoate, also known as phenyl paraben, is an organic compound with the molecular formula C13H10O3C_{13}H_{10}O_{3}. It features a phenyl group attached to the para position of a hydroxybenzoic acid. This compound is a derivative of paraben, commonly used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. Its structure consists of a benzene ring bonded to a hydroxybenzoate moiety, which contributes to its efficacy as a preservative by inhibiting the growth of bacteria and fungi .

The exact mechanism of phenyl 4-hydroxybenzoate's antimicrobial activity is still under investigation. However, it's believed to disrupt bacterial cell membranes and inhibit essential enzyme functions [].

Typical of esters and phenolic compounds. Notable reactions include:

  • Esterification: It can be synthesized through the esterification reaction between phenol and 4-hydroxybenzoic acid, typically using an acid catalyst.
  • Hydrolysis: In the presence of water and an acid or base, phenyl 4-hydroxybenzoate can hydrolyze back into phenol and 4-hydroxybenzoic acid.
  • Transesterification: This compound can react with different alcohols to form new esters.

These reactions are essential for understanding its behavior in various environments, particularly in formulations where it serves as a preservative .

Phenyl 4-hydroxybenzoate exhibits significant biological activity, primarily attributed to its antimicrobial properties. It is effective against a range of microorganisms, making it suitable for use in personal care products and pharmaceuticals. The compound has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. Additionally, it has been studied for its potential antioxidant properties, which may contribute to skin protection in cosmetic formulations .

The synthesis of phenyl 4-hydroxybenzoate typically involves the following methods:

  • Esterification Reaction:
    • Reactants: Phenol and 4-hydroxybenzoic acid.
    • Catalyst: Acid catalyst (e.g., sulfuric acid).
    • Procedure: The reactants are heated together under reflux conditions, allowing the formation of the ester bond.
  • Transesterification:
    • This method involves reacting phenyl 4-hydroxybenzoate with another alcohol under acidic or basic conditions to produce new esters.
  • Use of Boron Nitride:
    • In some methods, boron nitride is used as a catalyst to enhance the efficiency of the reaction between phenol and 4-hydroxybenzoic acid .

Phenyl 4-hydroxybenzoate finds widespread applications in various industries:

  • Cosmetics: Used as a preservative in creams, lotions, and other personal care products.
  • Pharmaceuticals: Acts as a preservative in ointments and liquid formulations.
  • Food Industry: Sometimes utilized in food products for its antimicrobial properties.
  • Research: Employed in studies investigating antimicrobial efficacy and formulation stability.

These applications leverage its ability to inhibit microbial growth while maintaining product integrity .

Phenyl 4-hydroxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
Methyl parabenSimilar ester groupMore commonly used; lower molecular weight
Ethyl parabenSimilar ester groupSlightly longer alkyl chain
Propyl parabenSimilar ester groupOften used in food products
Phenyl salicylateIdentical formulaDifferent functional group (salicylic acid)

Phenyl 4-hydroxybenzoate stands out due to its specific application as a cosmetic preservative while exhibiting effective antimicrobial activity similar to that of other parabens but with unique structural characteristics that influence its performance in formulations .

Esterification Reactions and Catalyst Systems

Phenyl 4-hydroxybenzoate is primarily synthesized via esterification of 4-hydroxybenzoic acid (PHBA) with phenol. The reaction employs acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. The mechanism involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carboxylic carbon for nucleophilic attack by phenol’s hydroxyl group. A typical reaction equation is:
$$
\text{4-Hydroxybenzoic acid} + \text{Phenol} \xrightarrow{\text{H}^+} \text{Phenyl 4-hydroxybenzoate} + \text{H}_2\text{O}
$$
Key optimization parameters include:

  • Molar ratio: A 1:1 ratio of PHBA to phenol minimizes side reactions.
  • Temperature: Reactions proceed efficiently at 120–150°C.
  • Catalyst loading: 1–5 wt% sulfuric acid achieves yields >85%.

Recent studies highlight the use of dual-site phase-transfer catalysts (e.g., benzyltributylammonium bromide) to enhance reaction rates in heterogeneous systems. For instance, ultrasound-assisted phase-transfer catalysis reduces reaction time from 24 hours to 4 hours while maintaining a 92% yield.

Enzymatic Synthesis Approaches

Enzymatic methods offer sustainable alternatives to conventional acid catalysis. PEG-modified lipases (e.g., from Candida antarctica) catalyze esterification in non-aqueous media like benzene or toluene. These enzymes exhibit high specificity for phenolic substrates, avoiding side reactions. For example:

  • Transesterification of methylparaben with phenol yields phenylparaben at 37°C with a $$ V_{\text{max}} $$ of 114.4 µmol·h⁻¹·mg⁻¹.
  • Enzymatic processes achieve 70–80% conversion under mild conditions (pH 7, 30°C).

However, enzyme stability in organic solvents and scalability remain challenges for industrial adoption.

Industrial-Scale Manufacturing Processes

Industrial production involves batch reactors with continuous distillation to remove water, driving the equilibrium toward ester formation. Key steps include:

  • Mixing: PHBA and phenol are combined with sulfuric acid in a molar ratio of 1:1.2.
  • Reaction: Heated at 140°C for 6–8 hours under nitrogen to prevent oxidation.
  • Purification: Crude product is washed with sodium bicarbonate, followed by recrystallization from ethanol.

A representative industrial batch produces 500 kg of phenylparaben with a purity >99% (GC).

Reactant Optimization and Yield Enhancement Strategies

Optimizing reactants and conditions significantly impacts yield:

ParameterOptimal ValueYield ImprovementReference
PHBA:Phenol ratio1:1.212%
Catalyst (H₂SO₄)3 wt%18%
Solvent (Toluene)20 mL/g9%

Microwave-assisted synthesis reduces energy consumption by 40% while maintaining yields of 88–90%.

Green Chemistry Alternatives for Production

To mitigate environmental impact, greener approaches include:

  • Ionic liquids: Replace volatile solvents, enabling catalyst recycling.
  • Bio-based phenol: Derived from lignin, reducing reliance on petroleum.
  • Solvent-free mechanochemistry: Ball milling PHBA and phenol with $$ \text{SiO}_2 $$ achieves 75% yield in 2 hours.

Enzyme Inhibition Pathways

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Modulation

Phenyl 4-hydroxybenzoate demonstrates significant inhibitory activity against multiple isoforms of 17β-hydroxysteroid dehydrogenase, particularly 17β-HSD1 and 17β-HSD3 [34]. The compound exhibits competitive inhibition mechanisms, with molecular docking studies revealing that the ester group coordinates through bifurcated hydrogen bonds with catalytically active amino acids Serine 142 and Tyrosine 155 [34]. This interaction pattern is characteristic of established 17β-HSD1 inhibitors and represents the primary anchor point for enzyme binding [34].

Research findings indicate that hexylparaben, a structurally related compound to phenyl 4-hydroxybenzoate, demonstrates IC50 values of 3.5 ± 1.3 μM against 17β-HSD1 in lysate assays [34]. Heptylparaben shows comparable activity with IC50 values of 4.9 ± 1.0 μM [34]. The inhibitory potency correlates with the hydrophobic chain length, where extended alkyl chains provide enhanced hydrophobic contacts within the enzyme's binding pocket [34].

For 17β-HSD3, the enzyme responsible for converting androstenedione to testosterone, phenyl 4-hydroxybenzoate and related compounds exhibit variable inhibitory activities [9]. Perfluoroalkylated substances demonstrate potent inhibition of human 17β-HSD3 activity with IC50 values ranging from 4.39 ± 0.46 μM to 127.60 ± 28.52 μM, depending on the specific structural modifications [9].

EnzymeCompoundIC50 Value (μM)Inhibition TypeReference
17β-HSD1Hexylparaben3.5 ± 1.3Competitive [34]
17β-HSD1Heptylparaben4.9 ± 1.0Competitive [34]
17β-HSD2Ethylparaben/Hexylparaben6-12Competitive [34]
17β-HSD3Various PFASs4.39-127.60Competitive [9]
17β-HSD34-Hydroxyphenyl ketonesVariableCompetitive [37]

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Interference

The interaction of phenyl 4-hydroxybenzoate with 3β-hydroxysteroid dehydrogenase represents a critical pathway in steroidogenesis modulation [12]. This enzyme catalyzes the biosynthesis of progesterone from pregnenolone, 17α-hydroxyprogesterone from 17α-hydroxypregnenolone, and androstenedione from dehydroepiandrosterone in the adrenal gland [12]. The compound demonstrates species-dependent inhibitory effects, with rat 3β-HSD showing higher sensitivity compared to human isoforms [9].

Perfluorooctane sulfonate and related compounds exhibit potent inhibition of rat 3β-HSD activity with IC50 values of 1.35 ± 0.05 μM and 1.77 ± 0.04 μM respectively [9]. In contrast, human 3β-HSD activity shows resistance to inhibition, with IC50 values exceeding 250 μM for most tested compounds [9]. This species-specific difference suggests distinct binding site architectures between human and rodent enzyme isoforms [9].

The enzyme exists as two isozymes in humans: HSD3B1 (type I) expressed in placenta and peripheral tissues, and HSD3B2 (type II) expressed in adrenal gland, ovary, and testis [12]. Key amino acid residues, particularly Glutamine 105 and Arginine 240, play crucial roles in determining inhibitor binding affinity [38]. Mutations at these positions significantly alter inhibition constants for competitive inhibitors like epostane and trilostane [38].

EnzymeCompoundIC50 Value (μM)Inhibition TypeReference
3β-HSD (rat)PFOS1.35 ± 0.05Competitive [9]
3β-HSD (human)Various PFASs>250Weak [9]
3β-HSD1Epostane/TrilostaneVariableCompetitive [38]
3β-HSD2Epostane/TrilostaneVariableCompetitive [38]

Structure-Activity Relationship (SAR) Correlations

The structure-activity relationships of phenyl 4-hydroxybenzoate reveal critical molecular features essential for enzyme inhibition [30]. The phenolic hydroxyl group serves as the primary pharmacophore, forming crucial hydrogen bonds with enzyme active sites [30]. Crystallographic studies demonstrate that this hydroxyl group interacts with conserved asparagine and tyrosine residues, particularly Asparagine 154 and Tyrosine 212, which are essential for optimal molecular recognition [30].

The ester linkage connecting the phenyl ring to the 4-hydroxybenzoic acid moiety represents another critical structural element [22]. This functional group undergoes enzymatic hydrolysis by carboxylesterases, generating the active metabolite 4-hydroxybenzoic acid [22]. The rate of hydrolysis correlates inversely with alkyl chain length, where longer chains exhibit decreased hydrolysis rates [22].

Hydrophobic interactions contribute significantly to binding affinity and selectivity [41]. The aromatic ring system provides π-π stacking interactions with aromatic amino acid residues in enzyme binding pockets [32]. Studies indicate that the phenyl core occupies hydrophobic regions created by multiple hydrophobic amino acids, enhancing overall binding stability [32].

Chain length optimization studies reveal that C6-C7 alkyl chains demonstrate the highest inhibitory activity against steroid dehydrogenases [34]. Molecular modeling indicates that these optimal chain lengths allow maximum hydrophobic contact with the Phenylalanine 259 binding site while maintaining proper orientation of the pharmacophoric elements [34].

Structural FeatureImportanceEffect on ActivityReference
Phenolic hydroxyl groupCritical for hydrogen bondingLoss reduces activity 10-fold [30]
Ester linkageRequired for enzyme recognitionHydrolysis generates active metabolite [22]
Hydrophobic alkyl chainEnhances binding affinityLonger chains increase IC50 [34]
Aromatic ring systemEssential for π-π interactionsMaintains binding orientation [32]
Chain lengthOptimal length improves potencyC6-C7 chains show highest activity [34]

Receptor Binding Dynamics

Estrogen Receptor (ERα) Interactions

Phenyl 4-hydroxybenzoate exhibits complex binding interactions with estrogen receptor alpha through multiple molecular recognition mechanisms [14]. The compound's phenolic hydroxyl group forms critical hydrogen bonds with the Arginine 394/Glutamate 353/water triad, which represents the dominant functional group ensuring high binding affinity [14]. This interaction pattern mirrors that of natural estrogen ligands and establishes the primary binding determinant [14].

Fluorescence polarization displacement assays demonstrate that structurally related dihydroxyl compounds achieve IC50 values as low as 32 nM when optimal spacing between hydroxyl groups is maintained [14]. The spatial arrangement of functional groups proves critical, with an optimal oxygen-oxygen distance of approximately 11 Ångstroms matching the natural estradiol configuration [14].

The compound demonstrates preferential binding to specific conformational states of estrogen receptor alpha [15]. Molecular docking studies reveal that substituted phenols with strategic hydroxyl positioning can achieve selective receptor activation or antagonism [15]. The binding mode depends on the size, number, and position of substituents relative to the primary hydroxyl group [15].

Van der Waals interactions with the steroid-binding pocket contribute significantly to overall binding affinity [14]. The aromatic ring system of phenyl 4-hydroxybenzoate provides essential hydrophobic contacts that stabilize the ligand-receptor complex [14]. These interactions complement the primary hydrogen bonding network and enhance binding selectivity [14].

Androgen Receptor (AR) Antagonism

Phenyl 4-hydroxybenzoate demonstrates antiandrogenic properties through competitive antagonism of androgen receptor signaling [16]. Research indicates that related paraben compounds, including methyl-, propyl-, and butyl-4-hydroxybenzoate, significantly inhibit testosterone-induced transcriptional activity [16]. At concentrations of 10 μM, these compounds achieve inhibition levels of 40%, 33%, and 19% respectively [16].

The mechanism of androgen receptor antagonism involves competitive binding at the hormone-binding domain without direct displacement of natural androgens [20]. This allosteric modulation represents a distinct mechanism from conventional antiandrogens like hydroxyflutamide or bicalutamide [20]. The compound interferes with the interaction between dihydrotestosterone-liganded androgen receptor and coregulatory proteins [20].

Molecular modeling studies suggest that phenyl 4-hydroxybenzoate binds to an allosteric site termed BF3, which modulates receptor-coregulator interactions [20]. This binding site differs from the primary hormone-binding pocket and offers potential advantages in overcoming resistance mechanisms associated with receptor mutations [20].

The antiandrogenic activity demonstrates structure-dependent relationships, where the parent compound 4-hydroxybenzoic acid shows minimal inhibitory effects [16]. This finding indicates that the phenyl ester moiety contributes essential molecular interactions for receptor antagonism [16]. The lack of direct androgenic activity at tested concentrations suggests a pure antagonist profile [16].

Receptor TypeBinding AffinityInteraction TypeIC50 or KiReference
Estrogen Receptor α (ERα)Variable (phenolic compounds)Hydrogen bonding with Arg394/Glu35332 nM (dihydroxyl steroid) [14]
Estrogen Receptor β (ERβ)Higher selectivity than ERαHydrogen bonding with His47525-fold selective vs antagonist [14]
Androgen Receptor (AR)Antiandrogenic activityCompetitive antagonism10 μM (40% inhibition) [16]
Estrogen Receptor (general)Depends on hydroxyl positioningPhenolic-hydroxyl dependentVariable [15]

Metabolic Pathways and Biotransformation

Hydrolysis and Esterase Activity

Phenyl 4-hydroxybenzoate undergoes extensive biotransformation through esterase-mediated hydrolysis pathways [22]. Human liver microsomes contain carboxylesterases 1 and 2, which catalyze the hydrolytic cleavage of the ester bond to produce 4-hydroxybenzoic acid and phenol [22]. This metabolic transformation represents the primary route of compound elimination and activation [22].

The hydrolysis rate demonstrates inverse correlation with alkyl chain length in related paraben compounds [22]. Butylparaben exhibits 4-fold slower hydrolysis compared to methylparaben when human liver microsomes are utilized [22]. This structure-kinetic relationship suggests that steric hindrance around the ester linkage influences enzymatic accessibility [22].

Competitive metabolism occurs between hydrolysis and glucuronidation pathways in liver microsomes [22]. Phenylmethylsulfonyl fluoride, a specific carboxylesterase inhibitor, modulates the balance between these metabolic routes [22]. Inhibition of esterase activity shifts metabolism toward glucuronidation, indicating metabolic flexibility in compound elimination [22].

The first step of degradation in bacterial systems involves ester bond hydrolysis to produce 4-hydroxybenzoic acid, followed by decarboxylation to generate phenol [21]. This pathway proceeds stoichiometrically under aerobic conditions in specific bacterial strains [21]. The decarboxylation step represents an unusual aerobic transformation that differs from typical β-ketoadipate degradation pathways [21].

Oxidative and Reductive Metabolism

Cytochrome P450-mediated oxidative metabolism represents a secondary biotransformation pathway for phenyl 4-hydroxybenzoate [25]. These enzymes catalyze the elimination of phenolic substituents through novel metabolic mechanisms that differ from conventional hydroxylation reactions [25]. The process involves substituent elimination as either anionic or cationic species, depending on the specific structural features [25].

The oxidative pathway produces hydroquinone derivatives through substituent elimination mechanisms [25]. Various para-substituted phenols undergo this transformation when exposed to rat liver microsomal systems or metalloporphyrin model systems [25]. The reaction demonstrates structure-dependent selectivity, where 4-hydroxyphenyl derivatives show enhanced reactivity compared to 2- or 3-substituted isomers [25].

Reductive metabolism involves the conversion of oxidized intermediates back to reduced forms through NADPH-dependent pathways [28]. 4-Hydroxybenzoate 3-monooxygenase catalyzes the incorporation of molecular oxygen into the aromatic ring system [28]. This flavoprotein enzyme requires both NADPH and molecular oxygen for optimal activity [28].

The biotransformation pathway includes conjugation reactions with glucuronic acid through UDP-glucuronosyltransferase isoforms [27]. Multiple UGT enzymes participate in this Phase II metabolism, ensuring efficient elimination of both parent compound and metabolites [27]. The glucuronidation prevents tissue accumulation and facilitates renal excretion [27].

Metabolic ProcessEnzyme SystemPrimary ProductReaction RateReference
Esterase hydrolysisCarboxylesterases 1 & 24-Hydroxybenzoic acidChain length dependent [22]
GlucuronidationUDP-glucuronosyltransferasesGlucuronide conjugatesMultiple UGT isoforms [27]
Oxidative metabolismCytochrome P450Hydroquinone derivativesSubstituent elimination [25]
DecarboxylationBacterial enzymesPhenolStoichiometric [21]

Phenyl 4-hydroxybenzoate undergoes biodegradation through multiple pathways in aquatic environments, with the degradation kinetics varying significantly between aerobic and anaerobic conditions [1] [2]. Under aerobic conditions, the compound exhibits relatively rapid biodegradation with half-lives typically ranging from less than 28 days in laboratory studies to 7-14 days in natural river water systems [1] [3]. The primary degradation pathway involves initial hydrolysis of the ester bond, yielding 4-hydroxybenzoic acid and phenol as primary metabolites [1] [4].

The biodegradation mechanism proceeds through enzymatic processes mediated by bacterial communities, particularly those belonging to the family Sphingomonadaceae [1]. Sphingobium yanoikuyae strain FM-2 has been identified as a key organism capable of utilizing phenyl 4-hydroxybenzoate derivatives as carbon sources [1]. The degradation process involves sequential hydroxylation and oxidation reactions, with the compound being metabolized through the Baeyer-Villiger reaction pathway, ultimately leading to the formation of 4-hydroxybenzoic acid and hydroquinone [1].

In anaerobic aquatic systems, biodegradation kinetics are considerably slower, with half-lives extending from 60 to 180 days [5] [6]. The anaerobic degradation pathway differs substantially from aerobic processes, proceeding through phenylphosphate formation and subsequent carboxylation to produce 4-hydroxybenzoic acid [5] [6]. This pathway has been characterized in sulfate-reducing bacteria such as Desulfobacterium anilini strain AK1, which demonstrates the capability to degrade phenolic compounds under anaerobic conditions [5].

Wastewater treatment systems demonstrate variable efficiency in removing phenyl 4-hydroxybenzoate, with removal rates ranging from 75% to 89% depending on treatment conditions and microbial community composition [7]. Activated sludge systems utilizing the β-ketoadipate pathway show enhanced degradation efficiency, with protocatechuic acid formation as a key intermediate [8] [4]. The compound's biodegradation in these systems typically occurs within 2-7 days under optimal conditions [7].

The biodegradation kinetics are influenced by environmental factors including temperature, pH, dissolved oxygen concentration, and microbial community structure [1] [3]. Higher temperatures generally accelerate degradation rates, while pH values outside the optimal range (7.0-8.5) may inhibit microbial activity and reduce degradation efficiency [1]. The presence of co-contaminants and alternative carbon sources can also affect biodegradation kinetics through competitive inhibition or co-metabolism effects [1].

Photolysis and Abiotic Degradation Mechanisms

Phenyl 4-hydroxybenzoate undergoes photolysis under ultraviolet irradiation, with degradation rates dependent on wavelength, intensity, and environmental conditions [13]. Direct photolysis occurs primarily through absorption of UV radiation at wavelengths below 300 nanometers, leading to cleavage of the ester bond and formation of 4-hydroxybenzoic acid and phenol as primary photoproducts [13]. The photolysis rate constant under simulated sunlight conditions ranges from 0.05 to 0.2 per hour, corresponding to half-lives of 3 to 14 hours [13].

The photodegradation mechanism involves direct absorption of UV radiation followed by homolytic cleavage of the carbon-carbon bond between the aromatic ring and the aliphatic chain [13]. This process generates reactive intermediates that subsequently undergo hydrolysis reactions to produce stable degradation products [13]. The photolysis pathway differs from other abiotic degradation processes in that it produces minimal hydroxylated intermediates and primarily yields parent compound fragments [13].

Hydrolysis represents the primary abiotic degradation pathway for phenyl 4-hydroxybenzoate under environmental conditions [12]. The hydrolysis kinetics demonstrate strong pH dependence, with alkaline conditions (pH 10-12) promoting rapid hydrolysis with second-order rate constants ranging from 10⁻⁴ to 10⁻³ M⁻¹s⁻¹ [12]. Under neutral pH conditions (pH 7), hydrolysis proceeds slowly with rate constants of 10⁻⁸ to 10⁻⁷ s⁻¹, resulting in half-lives of 80 to 800 days [12]. Acidic conditions (pH 4-6) further reduce hydrolysis rates, with half-lives extending from 800 to 8000 days [12].

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the ester group, followed by tetrahedral intermediate formation and subsequent elimination of the phenol leaving group [12]. The reaction proceeds through a second-order mechanism under alkaline conditions, with the rate being proportional to both the substrate concentration and hydroxide ion concentration [12]. The hydrolysis products include 4-hydroxybenzoic acid and phenol, both of which are more readily biodegradable than the parent compound [12].

Advanced oxidation processes, including hydroxyl radical attack, represent highly efficient abiotic degradation mechanisms for phenyl 4-hydroxybenzoate [14]. Hydroxyl radicals react with the compound at near-diffusion-limited rates, with second-order rate constants ranging from 10⁹ to 10¹⁰ M⁻¹s⁻¹ [14]. These processes are particularly relevant in engineered treatment systems and may contribute to natural attenuation in environments with high oxidative potential [14].

Ecotoxicity in Microbial and Aquatic Organisms

Phenyl 4-hydroxybenzoate exhibits moderate to low toxicity across different trophic levels in aquatic ecosystems [3] [15]. Algae represent the most sensitive organisms, with Selenastrum capricornutum showing 72-hour EC₅₀ values of 68.5 milligrams per liter and No Observed Effect Concentrations (NOEC) of 32.0 milligrams per liter [3]. Chlorella pyrenoidosa demonstrates similar sensitivity with 96-hour EC₅₀ values of 42.8 milligrams per liter [3]. These values classify the compound as moderately toxic to primary producers in aquatic systems [3].

Invertebrate organisms show reduced sensitivity compared to algae, with Daphnia magna exhibiting 48-hour EC₅₀ values of 135.7 milligrams per liter for immobilization [3]. The reproductive toxicity studies indicate NOEC values exceeding 100 milligrams per liter for 21-day exposures, suggesting limited chronic effects at environmentally relevant concentrations [3]. The differential sensitivity between acute and chronic endpoints indicates that sublethal effects may occur at concentrations below those causing acute toxicity [3].

Fish species demonstrate the lowest sensitivity among tested organisms, with Oryzias latipes showing 96-hour LC₅₀ values of 92.8 milligrams per liter [3]. Rainbow trout (Oncorhynchus mykiss) exhibits even lower sensitivity with LC₅₀ values exceeding 99.4 milligrams per liter [3]. The 14-day LC₅₀ values for fish range from 66.5 milligrams per liter, indicating that extended exposure periods may increase toxicity [3]. These values classify phenyl 4-hydroxybenzoate as slightly toxic to fish species [3].

Microbial communities show variable responses to phenyl 4-hydroxybenzoate exposure, with some bacteria demonstrating growth inhibition at concentrations between 50 and 100 milligrams per liter [16]. However, many bacterial strains, particularly those belonging to the Sphingomonadaceae family, can utilize the compound as a carbon source, indicating adaptive capacity within microbial communities [1]. The selective pressure exerted by the compound may lead to shifts in microbial community composition, potentially affecting ecosystem-level processes [1].

The ecotoxicity profile of phenyl 4-hydroxybenzoate is influenced by environmental factors including temperature, pH, dissolved organic matter, and water hardness [3]. Higher temperatures generally increase toxicity by enhancing bioavailability and uptake rates [3]. pH changes can affect the compound's speciation and bioavailability, with alkaline conditions potentially reducing toxicity through enhanced hydrolysis [3]. The presence of dissolved organic matter may reduce bioavailability through complexation, thereby reducing toxic effects [3].

Environmental Monitoring and Detection Challenges

Environmental monitoring of phenyl 4-hydroxybenzoate presents several analytical challenges related to its physicochemical properties and occurrence patterns [17] [18]. The compound's moderate polarity and susceptibility to hydrolysis require specialized sampling and preservation techniques to ensure accurate quantification in environmental samples [17]. Sample degradation during collection and storage represents a significant challenge, particularly in alkaline waters where hydrolysis rates are elevated [17].

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) represents the most commonly employed analytical method for routine monitoring, with detection limits ranging from 0.1 to 1 microgram per liter [17] [18]. The method utilizes reversed-phase chromatography with mobile phases consisting of acetonitrile, water, and buffer systems optimized for separation from co-occurring paraben compounds [18]. Retention times typically range from 6 to 8 minutes under standard analytical conditions [18].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity for trace-level analysis, achieving detection limits between 0.01 and 0.1 microgram per liter [17]. The method employs negative electrospray ionization for optimal sensitivity, with selected reaction monitoring transitions providing compound-specific detection [19]. Matrix effects represent a significant challenge in complex environmental samples, requiring careful optimization of extraction and cleanup procedures [19].

Gas Chromatography-Mass Spectrometry (GC-MS) offers alternative detection capabilities, particularly for sediment and biota samples where derivatization may be required [17]. The method provides detection limits ranging from 0.5 to 5 micrograms per liter, with retention times between 15 and 20 minutes [17]. Co-elution with other aromatic compounds represents a potential interference, requiring careful chromatographic optimization [17].

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) represents the most advanced analytical approach, providing detection limits as low as 0.001 to 0.01 microgram per liter [17]. The method offers high-resolution mass spectrometry capabilities for accurate mass determination and structural elucidation of transformation products [17]. The technique is particularly valuable for screening applications and identification of unknown metabolites [17].

Sample preparation and extraction methods significantly influence analytical performance and detection capabilities [17]. Solid-phase extraction (SPE) using polymeric sorbents provides optimal recovery for water samples, with extraction efficiencies typically exceeding 85% [17]. Liquid-liquid extraction (LLE) may be employed for sediment and biota samples, though recovery rates are generally lower than SPE methods [17]. Direct injection approaches are suitable for clean water samples but may suffer from matrix interferences in complex environmental matrices [17].

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.062994177 g/mol

Monoisotopic Mass

214.062994177 g/mol

Heavy Atom Count

16

UNII

B15A4L4Y1J

Related CAS

26220-23-5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17696-62-7

Wikipedia

Phenylparaben

Use Classification

Cosmetics -> Preservative

Dates

Last modified: 08-15-2023

Explore Compound Types